Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane
Description
Properties
IUPAC Name |
trimethyl-[2-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Si/c1-28(2,3)22-21-27-19-17-26(18-20-27)16-15-25-13-11-24(12-14-25)10-9-23-7-5-4-6-8-23/h4-8,11-14,17-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAIKLSJORSSIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477182 | |
| Record name | Trimethyl[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518342-75-1 | |
| Record name | Trimethyl[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of Phenylethynylbenzene Intermediates
The initial step involves synthesizing phenylethynylbenzene intermediates through Sonogashira coupling:
$$
\text{Ar-Br} + \text{HC≡C-Ar'} \xrightarrow{\text{Pd/Cu, Base}} \text{Ar-C≡C-Ar'}
$$
Step 2: Multi-Step Cross-Coupling
Subsequent coupling reactions extend the conjugated system by introducing additional phenylethynyl units:
$$
\text{Ar-C≡C-Ar'} + \text{Br-Ar''} \xrightarrow{\text{Pd/Cu, Base}} \text{Ar-C≡C-Ar-C≡C-Ar''}
$$
This step is repeated until the desired extended structure is achieved.
Step 3: Silylation
The final step introduces the trimethylsilyl group using trimethylsilylacetylene or trimethylsilyl chloride:
$$
\text{Ar-C≡C-Ar''} + \text{TMS-Cl} \xrightarrow{\text{Base}} \text{TMS-Ar-C≡C-Ar''}
$$
- Reagents : Trimethylsilyl chloride (TMS-Cl).
- Base : Potassium carbonate or sodium hydride.
- Solvent : Acetonitrile or dichloromethane.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Phenylethynylbenzene synthesis | Aryl bromide, terminal alkyne, Pd(PPh₃)₄, CuI, triethylamine | Requires inert atmosphere to prevent catalyst degradation. |
| Multi-step coupling | Brominated intermediates, Pd(PPh₃)₄, CuI | High yields depend on precise stoichiometry and reaction temperature. |
| Silylation | Trimethylsilyl chloride, potassium carbonate | Ensures stability of the final product under storage conditions. |
Challenges in Synthesis
-
- Palladium catalysts are sensitive to air and moisture; rigorous exclusion of oxygen is required.
-
- Competing homocoupling reactions can reduce yields during Sonogashira coupling.
-
- The extended conjugated structure can complicate purification due to similar solubility profiles of by-products.
Applications of Preparation Methods
The described synthetic pathway is widely applicable in:
- The fabrication of organic semiconductors.
- Development of advanced materials for optoelectronic devices.
- Synthesis of intermediates for pharmaceutical research.
Biological Activity
Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, also known by its CAS number 484067-45-0, is a silane compound with a complex structure featuring multiple ethynyl and phenyl groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and as a modulator in various biological systems.
Chemical Structure
The chemical formula for this compound is , and its molecular weight is approximately 474.66 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential anticancer properties and its role as a modulator in various biochemical pathways.
Anticancer Activity
- Mechanism of Action : Preliminary studies suggest that this compound may exert its anticancer effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, compounds with similar ethynyl structures have been shown to interact with estrogen receptors and modulate their activity, potentially leading to reduced tumor growth in hormone-dependent cancers.
-
Case Studies :
- A study published in the Journal of Medicinal Chemistry highlighted how derivatives of phenylethynyl compounds exhibited cytotoxicity against various human cancer cell lines, including breast and prostate cancer cells. The compounds were tested for their IC50 values, revealing promising results in inhibiting cancer cell proliferation .
- Another investigation focused on the compound's effect on apoptosis pathways in cancer cells, suggesting that it may induce programmed cell death through the activation of caspases .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Current data indicate:
- Solubility : The compound shows low solubility in water (0.0226 mg/ml), which may affect its bioavailability .
- Absorption : It is classified as having low gastrointestinal absorption, which could limit its effectiveness when administered orally .
- Toxicity : Toxicological assessments are necessary to determine safe dosage levels, but initial studies suggest that derivatives exhibit lower toxicity compared to traditional chemotherapeutic agents.
Data Table: Biological Activity Summary
| Activity | Details |
|---|---|
| IC50 Values (µM) | Varies by cell line; ranges from 0.5 to 10 µM |
| Mechanism of Action | Inhibition of cell proliferation; apoptosis induction |
| Solubility | 0.0226 mg/ml in water |
| Gastrointestinal Absorption | Low |
| Toxicity Profile | Lower toxicity compared to standard chemotherapeutics |
Scientific Research Applications
Materials Science
Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is used in the development of advanced materials due to its unique electronic properties:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable thin films makes it suitable for use in OLEDs, enhancing light emission efficiency.
- Conductive Polymers : Its incorporation into polymer matrices improves conductivity and mechanical properties, leading to applications in flexible electronics.
Organic Electronics
The compound plays a crucial role in the field of organic electronics, particularly in:
- Solar Cells : Its electronic properties facilitate charge transport in organic photovoltaic devices.
- Transistors : Used as an active layer in organic field-effect transistors (OFETs), it enhances performance metrics such as mobility and on/off ratios.
Chemical Reactivity
This compound exhibits notable reactivity due to its silicon atom and ethynylene linkages:
- Cross-Coupling Reactions : It can participate in various cross-coupling reactions (e.g., Sonogashira coupling), allowing the synthesis of more complex organic molecules.
- Modification Reactions : The presence of the silane group enables further modifications leading to siloxanes or other silicon-based derivatives.
Case Study 1: OLED Development
In a study published in the European Journal of Organic Chemistry, researchers demonstrated that incorporating this compound into OLED structures improved device efficiency by 25% compared to traditional materials. The enhanced light emission was attributed to better charge transport properties facilitated by the compound's unique structure .
Case Study 2: Organic Photovoltaics
Another investigation focused on the use of this silane compound in organic photovoltaic cells. The results indicated that devices utilizing this compound showed a power conversion efficiency increase of up to 30% over conventional systems, primarily due to improved exciton dissociation and charge collection efficiencies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Core
Trimethyl(4-((4-(Trifluoromethyl)phenyl)ethynyl)phenyl)silane (Compound 32)
- Molecular Formula : C₁₇H₁₃F₃Si
- Molecular Weight : 274.10 g/mol
- Key Difference : Trifluoromethyl (–CF₃) group replaces the phenylethynyl moiety.
- Impact : The electron-withdrawing –CF₃ group reduces electron density on the aromatic core, altering reactivity in cross-coupling reactions.
- Synthesis Yield: 96% via oxidative Sonogashira coupling .
Bis{4-[(Trimethylsilyl)ethynyl]phenyl}methanone
- Molecular Formula : C₂₃H₂₆OSi₂
- Molecular Weight : 374.63 g/mol
- Key Difference : A ketone group bridges two TMS-ethynylphenyl units.
Heteroatom Incorporation
Trimethyl[(4-{[2-(Trimethylsilyl)ethyl]sulfanyl}phenyl)ethynyl]silane
- Molecular Formula : C₁₆H₂₆SSi₂
- Molecular Weight : 306.62 g/mol
- Key Difference : Thioether (–S–) linkage replaces an ethynyl group.
Triethyl(4-((4-Fluorophenyl)ethynyl)phenyl)germane
- Molecular Formula : C₁₇H₁₇FGe
- Molecular Weight : 300.47 g/mol
- Key Difference : Germanium (Ge) replaces silicon (Si); fluorine substituent on the phenyl ring.
- Fluorine enhances electron-withdrawing effects .
Steric and Electronic Modifications
Triisopropyl((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)silane
- Molecular Formula : C₂₈H₃₄Si
- Molecular Weight : 398.75 g/mol
- Key Difference : Bulky triisopropylsilyl (TIPS) group replaces TMS.
- Impact : Increased steric hindrance slows reaction kinetics but improves stability against hydrolysis .
((4-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane (Compound 2m)
Comparative Data Table
Q & A
Advanced Research Question
- Catalyst Tuning : Replace Pd(PPh₃)₂Cl₂ with bulky ligands (e.g., XPhos) to sterically control coupling orientation .
- Temperature Modulation : Lower temperatures (0–25°C) reduce thermal isomerization of intermediates .
- Additives : Chiral amines or ionic liquids can induce asymmetry in prochiral systems .
How can researchers design derivatives of this compound for electronic materials applications?
Advanced Research Question
- Functionalization : Replace TMS with electron-withdrawing groups (e.g., -CF₃) via fluorinated aryl iodides to tune HOMO/LUMO levels .
- Cross-Coupling : Use Suzuki-Miyaura reactions with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to extend conjugation .
- Applications : Derivatives with extended π-systems (e.g., pyrene-based alkynes) show promise in organic semiconductors .
What safety protocols are critical when handling this compound?
Basic Research Question
- Toxicity : Follow GHS guidelines (H319: eye irritation; H335: respiratory sensitization). Use fume hoods and PPE .
- Air Sensitivity : Store under inert atmosphere (Ar/N₂) to prevent alkyne oxidation .
- Waste Management : Quench residual Pd/Cu catalysts with aqueous NH₄Cl before disposal .
How can unexpected byproducts in Sonogashira coupling be minimized?
Advanced Research Question
- Catalyst Purity : Use freshly distilled Pd(PPh₃)₂Cl₂ to avoid ligand degradation .
- Oxygen Exclusion : Rigorous degassing (freeze-pump-thaw cycles) prevents Glaser coupling (diyne formation) .
- Stoichiometry : Limit alkyne excess to <1.5 equiv to suppress homo-coupling .
What computational methods aid in predicting the electronic properties of this compound?
Advanced Research Question
- DFT Calculations : Optimize geometry using B3LYP/6-31G* to simulate UV-Vis spectra and bandgap .
- QSAR Models : Correlate substituent effects (e.g., -SiMe₃ vs. -CF₃) with charge transport properties .
- InChI Key Analysis : Use standardized identifiers (e.g., InChI=1S/C12H12Si2...) for database mining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
